molecular formula C22H15NO5 B11488242 N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-1-benzofuran-2-carboxamide

N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B11488242
M. Wt: 373.4 g/mol
InChI Key: BMKNPGVNNCJGEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-1-benzofuran-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a benzodioxole moiety and a benzofuran carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-1-benzofuran-2-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Coupling with Phenyl Group: The benzodioxole moiety is then coupled with a phenyl group through an etherification reaction.

    Formation of Benzofuran Carboxamide: The benzofuran ring is synthesized separately and then coupled with the benzodioxole-phenyl ether through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-1-benzofuran-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-1-benzothiophene-2-carboxamide
  • N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-1-benzofuran-2-carboxamide derivatives

Uniqueness

This compound stands out due to its dual functional groups, which confer unique electronic and steric properties. This makes it particularly effective in applications requiring specific molecular interactions, such as in medicinal chemistry and materials science.

Properties

Molecular Formula

C22H15NO5

Molecular Weight

373.4 g/mol

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H15NO5/c24-22(21-11-14-3-1-2-4-18(14)28-21)23-15-5-7-16(8-6-15)27-17-9-10-19-20(12-17)26-13-25-19/h1-12H,13H2,(H,23,24)

InChI Key

BMKNPGVNNCJGEE-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OC3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5O4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.